Furo[3,2-b]pyridine-5-carbonitrile
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Overview
Description
Furo[3,2-b]pyridine-5-carbonitrile is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its versatile pharmacological properties. This compound is part of the furo[3,2-b]pyridine family, which is known for its potential therapeutic applications, particularly in the treatment of cancer and other diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furo[3,2-b]pyridine-5-carbonitrile typically involves the cyclization of chalcones bearing specific substituents. One common method includes the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications. For example, chalcones bearing 4-(benzyloxy)phenyl and dichlorothiophenyl subunits can be used as starting materials .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed for purification and characterization .
Chemical Reactions Analysis
Types of Reactions
Furo[3,2-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield furo[3,2-b]pyridine derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated compounds .
Scientific Research Applications
Furo[3,2-b]pyridine-5-carbonitrile has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has shown potential as an anticancer agent, particularly in targeting breast cancer cells.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of furo[3,2-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it has been shown to disrupt key cellular signaling pathways by binding to serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). This disruption leads to the inhibition of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Furo[2,3-b]pyridine: Another member of the furo[3,2-b]pyridine family with similar pharmacological properties.
Pyrazolopyridine: Known for its inhibitory activity against cyclin-dependent kinases (CDKs).
Pyridine-2(H)-one: Exhibits versatile biological activities, including anticancer properties.
Uniqueness
Furo[3,2-b]pyridine-5-carbonitrile stands out due to its specific binding affinities and the ability to target multiple pathways simultaneously. This multi-target approach enhances its therapeutic potential and makes it a promising candidate for further drug development .
Properties
IUPAC Name |
furo[3,2-b]pyridine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O/c9-5-6-1-2-8-7(10-6)3-4-11-8/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIPUICPRRNHHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)N=C1C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441970 |
Source
|
Record name | Furo[3,2-b]pyridine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60441970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182691-67-4 |
Source
|
Record name | Furo[3,2-b]pyridine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60441970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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